molecular formula C12H26O B14502750 4-Methyl-1-[(4-methylpentyl)oxy]pentane CAS No. 64192-92-3

4-Methyl-1-[(4-methylpentyl)oxy]pentane

Cat. No.: B14502750
CAS No.: 64192-92-3
M. Wt: 186.33 g/mol
InChI Key: OMYMWDFOOFWXCW-UHFFFAOYSA-N
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Description

4-Methyl-1-[(4-methylpentyl)oxy]pentane is an organic compound characterized by its unique structure, which includes a pentane backbone substituted with a 4-methylpentyl group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(4-methylpentyl)oxy]pentane typically involves the reaction of 4-methylpentanol with an appropriate alkylating agent under controlled conditions. One common method is the use of phosphorous tribromide to convert 4-methylpentanol to 1-bromo-4-methylpentane, which is then reacted with a suitable nucleophile to form the desired ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(4-methylpentyl)oxy]pentane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ether to corresponding alcohols or ketones.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the ether to hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in the presence of an appropriate alkyl halide.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-[(4-methylpentyl)oxy]pentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(4-methylpentyl)oxy]pentane involves its interaction with specific molecular targets, such as enzymes or receptors. The ether linkage allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(4-methylpentyl)oxy]pentane is unique due to its specific structural features, such as the ether linkage and the presence of a 4-methylpentyl group. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

64192-92-3

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

4-methyl-1-(4-methylpentoxy)pentane

InChI

InChI=1S/C12H26O/c1-11(2)7-5-9-13-10-6-8-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

OMYMWDFOOFWXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCCCC(C)C

Origin of Product

United States

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